molecular formula C12H13NO5S2 B7877171 3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid

3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid

Cat. No.: B7877171
M. Wt: 315.4 g/mol
InChI Key: KHBWXAXYWMHUKM-UHFFFAOYSA-N
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Description

3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid is a complex organic compound with a unique structure that includes a benzothiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid typically involves multiple steps, starting with the formation of the benzothiazepine ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The sulfonyl group is then introduced via sulfonation, and the propanoic acid moiety is added through a subsequent reaction step. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques such as automated synthesis and real-time monitoring of reaction conditions are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanoic acid
  • 3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]pentanoic acid

Uniqueness

What sets 3-[(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid apart from similar compounds is its specific structure, which confers unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-7-yl)sulfonyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S2/c14-11-3-5-19-10-2-1-8(7-9(10)13-11)20(17,18)6-4-12(15)16/h1-2,7H,3-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBWXAXYWMHUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)S(=O)(=O)CCC(=O)O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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